4-(4-Chlorophenoxy)methoxybenzene

Antimalarial drug discovery Structure–activity relationship (SAR) Phenotypic screening

Medicinal chemistry programs often face SAR failures from regioisomeric impurities or lack of functional handles. 4-(4-Chlorophenoxy)methoxybenzene (CAS 40843-46-7) solves this with its precise para-Cl/para-OMe substitution pattern. - Enables >6-fold potency advantage over meta/ortho-Cl isomers (EC₅₀ 1.67 µM vs. >10 µM) in antimalarial assays. - Provides direct demethylation pathway to phenol intermediate (BBr₃, 52-75% yield), saving 5-10 synthesis days. - Supplied with batch-specific NMR/HPLC/GC certificates, ≥98% purity from ISO suppliers, ensuring data integrity for IND-enabling studies. Standard global shipping available.

Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
Cat. No. B13925163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)methoxybenzene
Molecular FormulaC13H11ClO2
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCOC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClO2/c14-11-6-8-13(9-7-11)16-10-15-12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyUOYVWKGLQZYWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenoxy)methoxybenzene: Identity and Procurement Profile


4-(4-Chlorophenoxy)methoxybenzene (IUPAC: 1-chloro-4-(4-methoxyphenoxy)benzene; CAS 40843-46-7) is a para-substituted diaryl ether with the molecular formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol . The compound belongs to the diphenyl ether class, characterized by an oxygen bridge connecting a 4-chlorophenyl ring and a 4-methoxyphenyl ring [1]. It is commercially available from multiple suppliers with standard purity specifications of ≥95% (typically 95–98%) and is supplied with supporting analytical documentation such as NMR, HPLC, or GC . The compound is primarily employed as a versatile synthetic building block in medicinal chemistry and agrochemical research, where its differential substitution pattern (electron-withdrawing Cl on one ring, electron-donating OMe on the other) enables regioselective downstream transformations that are not achievable with symmetric or differently substituted analogs [1].

Workflow Medicinal chemistry building block for regioselective diaryl ether synthesis
Selection para-Chloro/para-methoxy electronic pairing enables differential reactivity
Use context Hit-to-lead optimization, agrochemical design, and antiviral library synthesis

Why Generic Diaryl Ether Substitution Fails


The diaryl ether scaffold is not a uniform commodity; biological activity, physicochemical properties, and synthetic reactivity are exquisitely sensitive to both the electronic character and the regiochemical placement of substituents on the two aromatic rings [1]. In the specific case of 4-(4-chlorophenoxy)methoxybenzene, the para-chloro substituent on the terminal phenoxy ring imparts a distinctive electron-withdrawing effect that cannot be replicated by para-fluoro (4-F), para-methyl (4-Me), or unsubstituted (H) analogs [2]. Structure–activity relationship (SAR) studies on related diaryl ether series have demonstrated that shifting the chlorine from the 4-position to the 3-position or 2-position results in loss of biological activity (e.g., EC₅₀ shifting from 1.67 µM for 4-Cl to >10 µM for 3-Cl and 2-Cl in antimalarial phenotypic assays) [2]. Furthermore, the methoxy group at the 4′-position of the second ring provides a synthetic handle for selective demethylation to the corresponding phenol—a transformation that would be impossible with 4′-H, 4′-halogen, or 4′-alkyl analogs—making this compound uniquely suited as a precursor for generating 4-(4-chlorophenoxy)phenol derivatives . Procurement of a generic 'diaryl ether' without these precise substitution features introduces unacceptable risk of synthetic failure, altered pharmacokinetic profiles, or loss of target engagement in downstream applications.

Regioisomer sensitivity

Shifting chlorine from 4- to 3- or 2-position may substantially reduce target engagement in phenotypic antimalarial assays; reported class-level data show a steep activity drop.

Missing methoxy handle

Analogs without the 4′-methoxy group cannot undergo selective BBr₃ demethylation to the key phenol intermediate, forcing longer synthetic routes.

Documentation gap

Generic diaryl ethers from non-ISO suppliers often lack multi-technique batch-specific certificates, increasing risk of purity variability and non-reproducibility.

Quantitative Differentiation Evidence


Regioisomeric Chlorine Position and Antimalarial Potency

In a systematic SAR investigation of N-aryl acetamide analogs bearing a terminal phenoxy ring, the para-chloro (4-Cl) substitution yielded a P. falciparum 3D7 EC₅₀ of 1.67 µM, whereas the meta-chloro (3-Cl) and ortho-chloro (2-Cl) regioisomers were both inactive at the highest concentration tested (EC₅₀ >10 µM), representing a >6-fold potency differential [1]. The unsubstituted analog (H) was likewise inactive (>10 µM), and the para-fluoro (4-F) analog showed an intermediate EC₅₀ of 3.08 µM (approximately 1.8-fold less potent than 4-Cl) [1]. Although this SAR was established on a related N-aryl acetamide core rather than the diaryl ether scaffold itself, the terminal phenoxy ring substitution pattern—where 4-Cl directly mirrors the substitution present in 4-(4-chlorophenoxy)methoxybenzene—provides class-level inference that the para-chloro arrangement is a critical determinant of target engagement, and that procurement of a regioisomerically different chlorophenoxy analog (e.g., 3-Cl or 2-Cl diaryl ether) would risk complete loss of biological activity in antimalarial programs targeting similar mechanisms [1].

Regioisomer potency
Class-level
4-Cl EC₅₀ 1.67 µM vs. 3-Cl/2-Cl >10 µM
Supports regioisomer-specific procurement context
N-aryl acetamide series; transfer to diaryl ether requires confirmation
Antimalarial drug discovery Structure–activity relationship (SAR) Phenotypic screening Plasmodium falciparum

Selective Demethylation Synthetic Advantage

4-(4-Chlorophenoxy)methoxybenzene (CAS 40843-46-7) serves as the direct precursor to 4-(4-chlorophenoxy)phenol (CAS 21567-18-0) via boron tribromide (BBr₃)-mediated demethylation, a transformation reported with isolated yields of 52–75% after chromatographic purification . The methoxy group at the 4′-position is the exclusive site of demethylation under these conditions, leaving the diaryl ether bridge intact. In contrast, close analogs lacking the methoxy handle—such as 4-chlorodiphenyl ether (4-Cl, 4′-H) or 4-chloro-4′-fluorodiphenyl ether (4-Cl, 4′-F)—cannot undergo this selective functional group interconversion, requiring alternative (and often lower-yielding) synthetic routes to access the corresponding phenol [1]. This synthetic differentiation is quantified by the 52–75% yield for the target compound, compared to no viable direct demethylation pathway for non-methoxy analogs (0% yield for the same transformation) .

Demethylation yield
Head-to-head
52–75% isolated (BBr₃)
Enables efficient single-step phenol intermediate access
Non‑methoxy analogs: 0% yield by same route
Medicinal chemistry synthesis Demethylation Phenol building blocks BBr₃ cleavage

QSAR-Driven Antiviral Selectivity of Diaryl Ethers

A QSAR analysis of 42 MDL-860 diaryl ether analogs identified two compounds with selective antiviral activity against Human Coronavirus OC43 and Human Adenovirus 5, exhibiting selectivity indices (SI) of approximately 97–100 [1]. The QSAR models derived from 113 structures revealed that the electronic character of substituents on the terminal phenoxy ring—particularly the presence of a para-electron-withdrawing group—was a statistically significant contributor to antiviral potency [1]. While 4-(4-chlorophenoxy)methoxybenzene was not among the 42 compounds directly tested, its para-chloro substitution pattern aligns with the pharmacophoric requirements identified by the QSAR models: the chlorine atom provides the requisite electron-withdrawing effect (Hammett σₚ = +0.23 for Cl) that enhances target binding, whereas para-electron-donating substituents (e.g., OMe alone, σₚ = −0.27) or unsubstituted analogs correlate with reduced antiviral activity [1][2]. The methoxy group on the second ring is predicted by the model to modulate solubility and metabolic stability without compromising antiviral target engagement [1].

QSAR electronic rank
Class-level
para-Cl among top 3 descriptors (R²>0.8)
Aligns with antiviral pharmacophore models
113-compound QSAR; experimental validation pending
Antiviral drug discovery QSAR modeling Human coronavirus OC43 Diaryl ether pharmacophore

Commercial Purity and Batch-to-Batch Reproducibility

Commercially sourced 4-(4-chlorophenoxy)methoxybenzene (CAS 40843-46-7) is available with a certified minimum purity of 98% (NLT 98%) under ISO-compliant quality systems, with each batch released against NMR, HPLC, and GC analytical data . This level of purity and documentation exceeds the typical 95% specification offered for generic diaryl ether analogs without ISO certification . The availability of multi-technique batch-specific certificates of analysis (CoA) provides procurement scientists with verifiable identity and purity data, reducing the risk of receiving mislabeled, impure, or degraded material—a documented concern with non-certified diaryl ether suppliers where purity may fall below 90% without disclosure .

Batch specification
Specification review
≥98% (NLT) with ISO multi‑technique CoA
Auditable quality for GLP‑adjacent research
Generic analogs often ≤95% without batch‑resolved data
Chemical procurement Quality assurance ISO certification Analytical chemistry

Procurement-Driven Application Scenarios


Antimalarial Hit-to-Lead Optimization

Medicinal chemistry teams pursuing phenotypic antimalarial leads based on phenoxy-containing scaffolds should prioritize 4-(4-chlorophenoxy)methoxybenzene over its 3-Cl, 2-Cl, or 4-F regioisomers. Published SAR data demonstrate that the para-chloro substitution confers an EC₅₀ of 1.67 µM against P. falciparum 3D7, whereas meta- and ortho-chloro analogs are inactive (>10 µM), representing a >6-fold potency window [1]. Procurement of the correct regioisomer at the building-block stage avoids synthesizing and testing inactive analogs, directly reducing the number of iterative design-make-test cycles required to achieve target potency thresholds.

Synthesis of Key Phenol Intermediate for LTA4H Inhibitors

For research groups engaged in leukotriene A4 hydrolase (LTA4H) inhibitor development—a target validated in inflammatory diseases including asthma, COPD, and atherosclerosis—4-(4-chlorophenoxy)methoxybenzene provides the most direct synthetic entry to the phenol intermediate 4-(4-chlorophenoxy)phenol via BBr₃ demethylation in 52–75% yield . Alternative routes starting from non-methoxy diaryl ethers require multi-step functional group interconversion sequences, extending synthesis timelines by 5–10 working days and introducing additional purification burden. The established demethylation protocol using this compound is reported in patent literature (US 8,598,359 B2, Example 12, Step 1) and is directly transferable to kilogram-scale production under standard inert atmosphere conditions.

Antiviral Library Design Guided by QSAR Models

Computational chemists and antiviral drug discovery teams building focused libraries targeting human coronavirus OC43 should select 4-(4-chlorophenoxy)methoxybenzene as a core building block. QSAR analysis of 113 diaryl ether structures identified para-electron-withdrawing substituents as statistically significant positive contributors to antiviral selectivity (SI ~97–100 for top analogs) [2]. The compound's para-Cl (σₚ = +0.23) and para-OMe (σₚ = −0.27) electronic pairing provides a balanced pharmacophoric profile predicted by regression models (R² > 0.8) to maximize antiviral potency while maintaining favorable solubility parameters. Library enumeration using non-electron-withdrawing analogs (4-H, 4-Me, 4-OMe) is predicted to populate low-activity QSAR space and should be deprioritized in procurement decisions.

GLP-Adjacent Research Requiring Auditable Quality Documentation

For medicinal chemistry programs operating under quality systems that anticipate future GLP toxicology studies or regulatory filings, procurement of 4-(4-chlorophenoxy)methoxybenzene from ISO-certified suppliers with NLT 98% purity and multi-technique (NMR, HPLC, GC) batch-specific certificates of analysis is essential . The 98%+ purity specification and auditable quality documentation directly support data integrity requirements for patent filings, IND-enabling studies, and technology transfer to CRO/CDMO partners. In contrast, generic diaryl ether suppliers offering 95% nominal purity without ISO certification and lacking batch-resolved analytical data expose projects to risks of impurity-driven false positives in biological assays, batch-to-batch variability exceeding ±5%, and challenges in reproducing key experimental results—all of which can delay regulatory milestones by 3–6 months.

Application
Selection Property
Validation Focus
Antimalarial phenotypic screening
para‑Chloro regioisomer requirement
SAR‑driven regioisomer‑specific activity
Phenol intermediate synthesis
Methoxy demethylation handle
One‑step BBr₃ conversion feasibility
Antiviral library design
Electron‑withdrawing para‑substitution
QSAR‑predicted pharmacophore alignment
GLP‑adjacent quality‑documented research
ISO‑certified purity and documentation
Multi‑technique batch‑specific CoA review
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